ethyl (2E)-3-[2-(diphenylmethylene)hydrazino]-2-butenoate
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Overview
Description
Ethyl (2E)-3-[2-(diphenylmethylene)hydrazino]-2-butenoate is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a hydrazino group attached to a butenoate ester, with a diphenylmethylene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-3-[2-(diphenylmethylene)hydrazino]-2-butenoate typically involves the reaction of ethyl acetoacetate with diphenylmethylenehydrazine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, in an ethanol solvent. The reaction mixture is refluxed for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-3-[2-(diphenylmethylene)hydrazino]-2-butenoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazino group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted hydrazones.
Scientific Research Applications
Ethyl (2E)-3-[2-(diphenylmethylene)hydrazino]-2-butenoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex hydrazones and related compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl (2E)-3-[2-(diphenylmethylene)hydrazino]-2-butenoate involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The diphenylmethylene group may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2E)-2-[(2,4-dichlorophenyl)hydrazono]propanoate
- 1-Methylbutyl 4-(2-acetyl-2-ethylhydrazino)benzoate
- 2-(Diphenylmethylene)malononitrile
Uniqueness
Ethyl (2E)-3-[2-(diphenylmethylene)hydrazino]-2-butenoate is unique due to its specific structural features, such as the combination of a hydrazino group with a diphenylmethylene substituent. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C19H20N2O2 |
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Molecular Weight |
308.4 g/mol |
IUPAC Name |
ethyl (E)-3-(2-benzhydrylidenehydrazinyl)but-2-enoate |
InChI |
InChI=1S/C19H20N2O2/c1-3-23-18(22)14-15(2)20-21-19(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-14,20H,3H2,1-2H3/b15-14+ |
InChI Key |
YWPZHGWESJVRTM-CCEZHUSRSA-N |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/NN=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)C=C(C)NN=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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